Methyl 2-(bromomethyl)-3-nitrobenzoate
Overview
Description
Methyl 2-(bromomethyl)-3-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of benzoic acid and features both bromomethyl and nitro functional groups
Scientific Research Applications
Methyl 2-(bromomethyl)-3-nitrobenzoate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
Mode of Action
It’s known that bromomethyl groups can participate in nucleophilic substitution reactions . This suggests that the compound could potentially interact with its targets through a nucleophilic substitution mechanism, leading to changes in the target molecules .
Biochemical Pathways
It’s worth noting that bromomethyl compounds have been used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound could potentially affect biochemical pathways involving carbon–carbon bond formation .
Pharmacokinetics
It’s known that the compound’s solubility and stability can influence its bioavailability
Result of Action
Given its potential involvement in nucleophilic substitution reactions and suzuki–miyaura cross-coupling reactions , it’s plausible that the compound could induce changes in molecular structures and cellular processes
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-(bromomethyl)-3-nitrobenzoate. Factors such as temperature, pH, and the presence of other chemical species can affect the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(bromomethyl)-3-nitrobenzoate typically involves the bromination of methyl 3-nitrobenzoate. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of methyl 2-(aminomethyl)-3-nitrobenzoate.
Oxidation: Formation of methyl 2-(bromomethyl)-3-nitrobenzoic acid or corresponding aldehydes.
Comparison with Similar Compounds
Methyl 2-bromobenzoate: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
Methyl 3-nitrobenzoate: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
Methyl 2-(chloromethyl)-3-nitrobenzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness: Methyl 2-(bromomethyl)-3-nitrobenzoate is unique due to the presence of both bromomethyl and nitro functional groups, which confer distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
methyl 2-(bromomethyl)-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)6-3-2-4-8(11(13)14)7(6)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGIVHSBEKGQMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363373 | |
Record name | Methyl 2-(bromomethyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98475-07-1 | |
Record name | Benzoic acid, 2-(bromomethyl)-3-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98475-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(bromomethyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-(bromomethyl)-3-nitro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Methyl 2-bromomethyl-3-nitrobenzoate in pharmaceutical synthesis?
A1: Methyl 2-bromomethyl-3-nitrobenzoate serves as a key building block in the synthesis of Lenalidomide. [, ] This compound is reacted with L-glutamine methyl ester, followed by reduction and intramolecular cyclization to yield Lenalidomide. [] This synthetic route highlights the importance of Methyl 2-bromomethyl-3-nitrobenzoate in accessing this valuable pharmaceutical.
Q2: Can you describe the typical synthesis of Methyl 2-bromomethyl-3-nitrobenzoate?
A2: The synthesis of Methyl 2-bromomethyl-3-nitrobenzoate generally involves a two-step process starting from 2-methyl-3-nitrobenzoic acid. [] First, the carboxylic acid is esterified to yield Methyl 2-methyl-3-nitrobenzoate. Subsequently, this ester undergoes bromination, typically using elemental bromine, to afford the desired product, Methyl 2-bromomethyl-3-nitrobenzoate. []
Q3: Have there been efforts to optimize the production of Methyl 2-bromomethyl-3-nitrobenzoate?
A3: Yes, researchers are actively exploring greener and more scalable methods for synthesizing Methyl 2-bromomethyl-3-nitrobenzoate, driven by the need for cost-effective and environmentally friendly production of Lenalidomide. [] These efforts aim to improve the overall efficiency and sustainability of Lenalidomide manufacturing.
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